![molecular formula C7H5F5N2S B3042736 5-(Pentafluorosulfanyl)-1H-benzoimidazole CAS No. 663179-60-0](/img/structure/B3042736.png)
5-(Pentafluorosulfanyl)-1H-benzoimidazole
Overview
Description
5-(Pentafluorosulfanyl)-1H-benzoimidazole is a chemical compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy, among other useful properties .
Synthesis Analysis
The synthesis of compounds containing the SF5 group has been a topic of interest in recent years . A direct and high-yielding synthetic strategy is in great demand. The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .Molecular Structure Analysis
The SF5 group is often surrounded by hydrogen or other fluorine atoms. In a significant number of datasets, the closest F···F contacts are below 95% of the van der Waals distance of two F atoms . Moreover, a number of repeating structural motifs formed by contacts between SF5 groups was identified .Chemical Reactions Analysis
The SF5 group has been found to dramatically improve the yields and stereoselectivity in certain chemical reactions . For example, in the cyclopropanation of styrene with ethyl diazoacetate, SF5 groups showed superior performance compared to the CF3 groups .Physical And Chemical Properties Analysis
The SF5 group exhibits enhanced characteristics such as larger size, higher electronegativity and electron-withdrawing capacity, increased lipophilicity, and can also improve hydrolytic stability . These properties make it an attractive functional group in various fields of chemistry.Scientific Research Applications
Insecticides
The pentafluorosulfanyl group (SF5) has been used in the synthesis of meta-diamide insecticides . The SF5-based compounds showed high insecticidal activity, excellent selectivity to insects, and good levels of water solubility and log P values . This suggests that the pentafluorosulfanyl group could serve as an attractive functionality for the discovery of new crop-protecting agents .
Optoelectronic Materials
The pentafluorosulfanyl group is emerging as a tool in optoelectronic materials . The distinctive properties of SF5 have been harnessed to tune the optoelectronic character of different classes of functional materials . This includes the earliest examples from the late 1990s to the intensive research efforts in recent years .
Dye-Sensitized Solar Cells (DSSCs)
A push–pull BODIPY-based dye functionalized with an electronegative SF5 group at the meso position has been reported for applications in photocathodes in tandem dye-sensitized solar cells (DSSCs) . The push–pull character enhances charge-transfer from the mesoporous NiO cathode surface towards the redox mediator .
Future Directions
The SF5 group is gaining increasing attention due to its unique and attractive properties . It shows great promise in various applications, including medicine, crop protection, materials, and energy conversion . The development of more efficient and practical synthetic methods for SF5-containing compounds is a key area of future research .
properties
IUPAC Name |
3H-benzimidazol-5-yl(pentafluoro)-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLDTWZWXUUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218058 | |
Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pentafluorosulfanyl)-1H-benzoimidazole | |
CAS RN |
663179-60-0 | |
Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=663179-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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